4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide

Nek2 kinase inhibition mitotic kinase selectivity cancer cell cycle regulation

4-Amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide (CAS: 102873-09-6) is a benzenesulfonamide derivative bearing a 3,4-dihydro-2H-pyrrol-5-yl substituent, with molecular formula C₁₀H₁₃N₃O₂S and molecular weight 239.29 g/mol. It is a research-use sulfonamide that interacts with multiple biological targets, including carbonic anhydrase isoforms and the Nek2 kinase.

Molecular Formula C10H13N3O2S
Molecular Weight 239.29
CAS No. 102873-09-6
Cat. No. B2442984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
CAS102873-09-6
Molecular FormulaC10H13N3O2S
Molecular Weight239.29
Structural Identifiers
SMILESC1CC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C10H13N3O2S/c11-8-3-5-9(6-4-8)16(14,15)13-10-2-1-7-12-10/h3-6H,1-2,7,11H2,(H,12,13)
InChIKeyLBAXXVMCDDENJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide: Chemical Identity, Physicochemical Baseline, and Commercial Availability for Informed Procurement


4-Amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide (CAS: 102873-09-6) is a benzenesulfonamide derivative bearing a 3,4-dihydro-2H-pyrrol-5-yl substituent, with molecular formula C₁₀H₁₃N₃O₂S and molecular weight 239.29 g/mol [1]. It is a research-use sulfonamide that interacts with multiple biological targets, including carbonic anhydrase isoforms and the Nek2 kinase [2]. Standard commercial offerings include catalog items such as EN300-02635 (Enamine LLC) and quantities of 250 mg and 1 g (Santa Cruz Biotechnology) [3]. Regulatory classification under CLP criteria identifies it as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335), necessitating appropriate handling precautions [4].

Procurement Risk Analysis: Why 4-Amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide Cannot Be Interchanged with Unverified Structural Analogs


Substituting 4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide with generic sulfonamides or structurally related benzenesulfonamide derivatives presents a high risk of irreproducible experimental outcomes. The 3,4-dihydro-2H-pyrrol-5-yl substituent and the 4-amino position on the phenyl ring collectively define a pharmacophore that cannot be replicated by para-substituted analogs with different heterocyclic attachments [1]. Binding data confirm that the compound engages a multi-target profile including human carbonic anhydrase isoforms and the mitotic kinase Nek2, with activity values that diverge substantially from close structural analogs due to subtle substitution pattern differences [2]. Procurement of non-validated substitutes without the exact substitution pattern has been shown to yield dramatic alterations in inhibitory potency across carbonic anhydrase isoforms, rendering cross-study comparisons invalid and undermining assay reproducibility [3].

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for 4-Amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide


Kinase Inhibition Profile: Nek2 vs. PLK1 and CDK2 Discriminative Activity

In a direct head-to-head kinase panel evaluation, 4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide exhibited an IC₅₀ of 120 nM against human Nek2 kinase using the Caliper assay format with 5-FAM-KKLNRTLSVA-COOH substrate [1]. In the same study, the compound showed >13-fold weaker inhibition of PLK1 (IC₅₀ = 1.56 μM) and >22-fold weaker inhibition of CDK2 (IC₅₀ = 2.74 μM) [1]. This within-assay differential demonstrates that the compound's Nek2 inhibitory activity is not attributable to general kinase promiscuity but reflects a measurable selectivity window within the same experimental system.

Nek2 kinase inhibition mitotic kinase selectivity cancer cell cycle regulation

Carbonic Anhydrase Inhibition: hCA II vs. hCA XII Comparative Binding Affinity

Cross-study comparative analysis of carbonic anhydrase inhibition reveals that 4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide binds to recombinant human carbonic anhydrase II with a Kᵢ of 215 nM in the stopped-flow CO₂ hydration assay [1]. In a structurally related sulfonamide analog bearing different substitution (BDBM50051111, CHEMBL3310913), hCA XII inhibition was reported with a Kᵢ of 43 nM while hCA II inhibition was >10,000 nM, yielding >230-fold isoform selectivity [2]. While not a direct head-to-head on the identical compound, this class-level inference establishes that the dihydropyrrole-substituted benzenesulfonamide scaffold can be tuned for hCA II versus hCA XII selectivity depending on precise substitution pattern—a critical consideration for researchers selecting between commercially available benzenesulfonamide derivatives.

carbonic anhydrase inhibition hCA isoform selectivity stopped-flow CO₂ hydration assay

Negative Selectivity Confirmation: Negligible Activity at TAAR5 and DHFR

Counter-screening data demonstrate that 4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide exhibits negligible functional activity at mouse TAAR5 (EC₅₀ >10,000 nM) in a BRET-based cAMP accumulation assay in HEK293 cells [1] and minimal inhibition of bovine liver dihydrofolate reductase (DHFR, IC₅₀ = 100,000 nM) [1]. In contrast, many sulfonamide-containing therapeutic agents are known to inhibit DHFR with IC₅₀ values in the low micromolar to nanomolar range [2]. This negative selectivity profile is a quantitative differentiator: the compound does not activate TAAR5 and does not meaningfully inhibit DHFR at concentrations relevant to its Nek2 or carbonic anhydrase activity windows.

counter-screening target selectivity trace amine-associated receptor 5 dihydrofolate reductase

Proteasome Subunit Inhibition Profile: β5 vs. β2 Subunit Differential Activity

Direct head-to-head evaluation of 20S proteasome subunit inhibition in human Jurkat cell lysate shows that 4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide potently inhibits the β5 subunit with an IC₅₀ of 7 nM, while inhibition of the β2 subunit is substantially weaker at 1,430 nM [1]. This 200-fold differential within the same cellular lysate system demonstrates subunit-selective proteasome inhibition. The β5 subunit (chymotrypsin-like activity) is the primary target of clinically validated proteasome inhibitors such as bortezomib, whereas β2 (trypsin-like) inhibition is generally less critical for anti-proliferative effects. The compound's pronounced β5/β2 selectivity (200-fold) distinguishes it from pan-proteasome inhibitors that lack this subunit discrimination.

proteasome inhibition β5 subunit β2 subunit Jurkat cell lysate

Regulatory and Handling Classification Baseline for Laboratory Safety Compliance

Under CLP (Classification, Labelling and Packaging) criteria, 4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide carries notified classifications of Acute Tox. 4 (H302, harmful if swallowed), Skin Irrit. 2 (H315, causes skin irritation), Eye Dam. 1 (H318, causes serious eye damage), and STOT SE 3 (H335, may cause respiratory irritation) [1]. This hazard profile contrasts with structurally related benzenesulfonamides that may lack eye damage classification or exhibit different acute toxicity categories, impacting required personal protective equipment (PPE) and handling protocols during procurement and use.

CLP classification GHS hazards laboratory safety acute toxicity

Validated Research Applications for 4-Amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide Based on Quantitative Evidence


Nek2 Kinase Inhibitor Tool for Mitotic Regulation Studies in Cancer Cell Models

This compound is suitable as a Nek2 kinase inhibitor tool in cancer cell biology research where selective Nek2 inhibition is required. Evidence demonstrates an IC₅₀ of 120 nM against Nek2 with >13-fold selectivity over PLK1 and >22-fold selectivity over CDK2 in the same assay system [1]. The compound's negative selectivity against TAAR5 (EC₅₀ >10 μM) and DHFR (IC₅₀ = 100 μM) further reduces confounding off-target effects [2].

Proteasome β5 Subunit-Selective Inhibition in Ubiquitin-Proteasome Pathway Studies

Researchers investigating ubiquitin-proteasome pathway modulation, particularly in Jurkat cell models, can utilize this compound as a β5-selective proteasome inhibitor. Direct head-to-head data show 7 nM IC₅₀ at β5 subunit with 200-fold selectivity over β2 subunit in human Jurkat cell lysate [1], aligning with the clinically validated β5-targeting pharmacophore.

Carbonic Anhydrase Isoform Profiling with Moderate hCA II Affinity

For carbonic anhydrase isoform profiling studies requiring a compound with moderate hCA II affinity (Kᵢ = 215 nM) rather than ultra-potent inhibition, this benzenesulfonamide derivative offers a defined activity window [1]. Class-level evidence indicates that substitution pattern on the benzenesulfonamide scaffold profoundly affects hCA II versus hCA XII selectivity, making this specific compound a validated reference point for SAR comparisons [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.